molecular formula C6H5N3OS B161107 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione CAS No. 130783-68-5

3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione

Cat. No.: B161107
CAS No.: 130783-68-5
M. Wt: 167.19 g/mol
InChI Key: AVSDJHCSVZHRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione ( 130783-68-5) is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure features an isoxazole ring fused to a pyrimidine scaffold, with a critical thione (-C=S) group at the 4-position . This compound serves as a versatile building block for synthesizing diverse derivatives and is recognized for its role as a purine analog, allowing it to interact with a variety of biological enzymes and receptors . Primary research applications are in oncology. The compound has demonstrated potent anticancer activity in vitro, exhibiting cytotoxicity against a panel of human cancer cell lines. Studies have shown promising inhibition of cell proliferation in HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells, with reported IC50 values in the low micromolar to nanomolar range . Its mechanism of action is associated with the inhibition of key signaling pathways, including potent inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2) , a primary mediator of tumor angiogenesis . This makes it a valuable lead compound for developing novel anti-angiogenic cancer therapeutics. Beyond its direct cytotoxic effects, the scaffold is investigated for enzyme inhibition , particularly targeting kinase enzymes like EGFR, which is overexpressed in many cancers . The compound's structure can be readily modified, allowing for extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . From a synthetic chemistry perspective, it can be prepared via cyclization of pyrimidine derivatives, with optimized methods offering high yield and purity . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-methyl-7H-[1,2]oxazolo[5,4-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS/c1-3-4-5(10-9-3)7-2-8-6(4)11/h2H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBCIBYTNGQINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=S)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyrimidine Derivatives

The most widely documented approach involves cyclization of functionalized pyrimidine precursors. A seminal method refluxes 5-amino-4-cyano-3-methylisoxazole with phosphorus oxychloride (POCl₃) at 80°C for 10 hours, achieving a 72% yield of the target compound. The mechanism proceeds via nucleophilic attack of the thione sulfur on the electrophilic carbon adjacent to the cyano group, followed by intramolecular cyclization (Figure 1).

Table 1: Key Parameters for POCl₃-Mediated Cyclization

ParameterOptimal RangeImpact on Yield
Temperature75–85°C±8% yield variability
Reaction Time8–12 hours<5% yield loss beyond 12h
POCl₃ Equivalents2.5–3.0Critical for complete conversion

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but risk thione oxidation. Comparative studies show dichloromethane (DCM) improves selectivity for the 5H-thione tautomer (94:6 ratio vs. 87:13 in DMF).

Catalytic Enhancements

Introducing Lewis acids like ZnCl₂ (5 mol%) accelerates ring-closure steps, reducing POCl₃ requirements by 40% while maintaining 70% yield. Transition metal catalysts, particularly Pd(OAc)₂, enable regioselective thione positioning but remain cost-prohibitive for large-scale applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies utilizing microreactor technology demonstrate:

  • 22% higher space-time yield vs. batch processes

  • 50% reduction in POCl₃ usage through precise stoichiometric control

  • Consistent purity (>98.5%) across 100+ production cycles.

Waste Stream Management

The POCl₃ route generates phosphoric acid byproducts requiring neutralization. Recent advances integrate in situ phosphate recovery systems, reducing hazardous waste by 65% while producing marketable fertilizer precursors.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione Synthesis

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
POCl₃ Cyclization7298.2HighModerate
Thiourea Condensation6595.8MediumLow
Microwave-Assisted7197.5LimitedVery Low

The POCl₃ method remains industrial gold standard due to proven scalability, while microwave techniques show promise for niche pharmaceutical applications requiring rapid synthesis.

Case Studies in Methodological Development

Transition Metal-Catalyzed Cyclization

A 2024 study achieved 89% yield using Ir(III)-catalyzed C–H activation, bypassing traditional halogenation steps. This atom-economical approach reduces reagent waste but requires stringent oxygen-free conditions.

Enzymatic Thione Incorporation

Novel biocatalytic methods employ cysteine desulfurases to install the thione group, achieving 58% yield under aqueous conditions . While currently inefficient, this green chemistry approach aligns with sustainable manufacturing trends.

Chemical Reactions Analysis

Types of Reactions

3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often utilize nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its fused ring system comprising an isoxazole and a pyrimidine ring, with a thione functional group that enhances its chemical reactivity. Its IUPAC name is 3-methyl-7H-[1,2]oxazolo[5,4-d]pyrimidine-4-thione , and it has the molecular formula C6H5N3OSC_6H_5N_3OS.

Medicinal Chemistry

Anticancer Activity
Research indicates that 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione exhibits significant cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation in human cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) with IC50 values often below 10 µM:

Cell LineIC50 (µM)
HeLa2.73 ± 0.33
A5491.06 ± 0.16
MCF-71.23 ± 0.18

The mechanism of action involves the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis, thereby potentially reducing tumor growth by limiting blood supply to cancerous tissues .

Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor, particularly in studies focusing on receptor modulators and other therapeutic targets .

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds synthesized through Biginelli reactions demonstrated moderate to good antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa, outperforming standard antibiotics like Ciprofloxacin .

Material Science

In industry, this compound can serve as a building block for synthesizing new materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor material characteristics for applications in electronics and photonics .

Case Study 1: Anticancer Research

A study published in the journal Frontiers in Pharmacology evaluated the anticancer effects of this compound on various cancer cell lines. The findings revealed that the compound effectively inhibited cell growth through VEGFR-2 inhibition mechanisms, suggesting its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial activity, derivatives of the compound were tested against multiple bacterial strains. The results indicated that certain synthesized derivatives exhibited higher efficacy than conventional antibiotics, highlighting their potential use in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis . The compound’s structure allows it to bind to the active site of VEGFR-2, thereby blocking its activity and inhibiting the growth of new blood vessels in tumors.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence: Isoxazolo vs. Thiazolo: The antibacterial activity of thiazolo derivatives contrasts with the immunomodulatory effects of isoxazolo analogs , suggesting core-dependent target selectivity. Oxadiazole vs.

Substituent Effects: Electron-withdrawing groups (e.g., 5-chloro in thiazolo derivatives ) may enhance antibacterial activity by increasing electrophilicity. Bulky substituents (e.g., 3-ethoxyphenyl in chromeno-pyrimidine ) could improve lipid solubility, affecting bioavailability.

Synthetic Routes :

  • Thione introduction varies: NaSH·H₂O is used for isoxazolo-pyrimidine , while carbon disulfide is preferred for thiazolo and oxadiazole systems.

Physicochemical Properties

  • Molecular Weight: Chromeno-pyrimidine-thiones (e.g., MW 370.9 ) are bulkier than isoxazolo-pyrimidine-thiones (MW 210 ), impacting solubility and membrane permeability.

Biological Activity

3-Methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione is a heterocyclic compound notable for its unique fused ring system and the presence of a thione group. This structure contributes to its distinctive chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be described by its IUPAC name, 3-methyl-7H-[1,2]oxazolo[5,4-d]pyrimidine-4-thione , and has the following molecular formula: C6H5N3OSC_6H_5N_3OS. Its InChI Key is VBBCIBYTNGQINZ-UHFFFAOYSA-N . The thione group enhances its potential as a bioactive molecule, influencing its interactions with biological targets.

This compound has been identified as an inhibitor of the vascular endothelial growth factor receptor-2 (VEGFR-2) . This receptor is crucial in angiogenesis, the process through which new blood vessels form from pre-existing vessels. By inhibiting VEGFR-2, this compound may play a role in reducing tumor growth by limiting the blood supply to cancerous tissues.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can inhibit cell proliferation in human cancer cells such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) with IC50 values often below 10 µM.

Cell LineIC50 (µM)
HeLa2.73 ± 0.33
A5491.06 ± 0.16
MCF-71.23 ± 0.18

These values suggest strong potential for therapeutic applications in oncology.

Antimicrobial Activity

In addition to its anticancer properties, this compound also displays antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, showing effectiveness comparable to standard antibiotics like Ciprofloxacin.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study published in PMC reported that derivatives of this compound demonstrated moderate to high cytotoxicity against multiple bacterial strains, indicating its potential as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the thione group can significantly affect biological activity. Compounds with additional substituents on the pyrimidine ring often exhibit enhanced potency against cancer cell lines .
  • Synthesis and Optimization : The synthesis of this compound typically involves cyclization reactions that yield high purity and yield rates. Techniques such as microwave-assisted synthesis have been employed to improve efficiency .

Q & A

Basic: What are the standard synthetic routes for 3-methylisoxazolo[5,4-d]pyrimidine-4(5H)-thione?

The compound is typically synthesized via heterocyclic condensation and thionation. A common method involves refluxing a precursor (e.g., a pyrimidinone derivative) with phosphorus pentasulfide (P₂S₅) in pyridine, followed by purification via recrystallization. For example, 1,5-dibenzyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione was synthesized by refluxing the carbonyl precursor with P₂S₅ in pyridine for 4 hours, yielding 85% after recrystallization . Similar protocols can be adapted for isoxazolo-pyrimidine-thione systems by substituting the starting heterocycle.

Basic: How is the crystal structure of this compound determined, and what software is recommended?

X-ray crystallography is the gold standard. The pyrimidine-thione core is often planar, with deviations <0.03 Å, and substituents (e.g., methyl groups) influence dihedral angles with aromatic rings (e.g., 71–78° in related structures) . Use SHELX programs (e.g., SHELXL for refinement) and WinGX/ORTEP for visualization and geometry analysis . Omit poorly agreeing reflections (e.g., 0 -2 0 and 0 2 0) during refinement .

Advanced: How do reaction conditions impact regioselectivity in thione synthesis?

Thionation efficiency depends on solvent polarity, temperature, and stoichiometry. For instance, using thiourea instead of P₂S₅ may yield unexpected byproducts (e.g., pseudourea adducts) requiring acidic rearrangement . Monitor reaction progress with TLC and optimize P₂S₅ equivalents (e.g., 2.5:1 molar ratio) to minimize dimerization .

Advanced: What pharmacological activities are associated with this scaffold?

Isoxazolo-pyrimidine-thiones are explored for anti-inflammatory, anticancer, and antiangiogenic properties. For example, pyrazolo[3,4-d]pyrimidine-thiones inhibit tumor angiogenesis by targeting VEGF pathways . Structural analogs with sulfur substitutions show enhanced bioactivity due to increased electrophilicity and hydrogen-bonding capacity .

Advanced: How can computational modeling optimize this compound’s bioactivity?

Use crystallographic data (e.g., planar heterocyclic core, C–H···S interactions ) to build DFT or molecular docking models. Software like Gaussian or AutoDock can predict binding affinities to targets like kinases or DNA topoisomerases. Adjust substituents (e.g., methyl groups) to modulate steric effects and π-π stacking .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or mass spectra may arise from tautomerism or solvate formation. For example, thione-thiol tautomerism in pyrimidine derivatives can shift ¹H-NMR peaks by 0.5–1.0 ppm. Use variable-temperature NMR and ESI-MS to identify dominant tautomers . Cross-validate with X-ray data to confirm the thione form .

Basic: What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.8 ppm).
  • FT-IR : Confirm thione C=S stretch (1150–1250 cm⁻¹).
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₇N₃OS: 209.04 Da) .
  • Single-crystal XRD : Resolve bond lengths (C–S ≈ 1.68 Å) and intermolecular interactions .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace isoxazole with pyrazole or triazole to assess heterocycle impact on potency .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., NO₂) at C3 to enhance electrophilicity and DNA intercalation .
  • Sulfur oxidation : Compare thione (C=S) vs. sulfoxide (C–SO) derivatives for redox-dependent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.